molecular formula C15H14ClN3O4S B563860 Cefaclor-d5 CAS No. 1426173-90-1

Cefaclor-d5

Cat. No.: B563860
CAS No.: 1426173-90-1
M. Wt: 372.835
InChI Key: QYIYFLOTGYLRGG-IMLLATIOSA-N
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Description

Cefaclor-d5 is a deuterated form of cefaclor, a second-generation cephalosporin antibiotic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various pharmacokinetic studies. Cefaclor itself is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, commonly used to treat infections such as pneumonia, ear infections, skin infections, and urinary tract infections .

Mechanism of Action

Target of Action

Cefaclor-d5, like its parent compound Cefaclor, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound, being a beta-lactam antibiotic, binds to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting this process, this compound prevents the bacteria from maintaining their structural integrity, leading to cell lysis . This action is broad-spectrum, affecting both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella .

Pharmacokinetics

This compound, like Cefaclor, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cefaclor is well absorbed after oral administration . The total absorption is the same whether the drug is given with or without food . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours . In patients with reduced renal function, the serum half-life of cefaclor is slightly prolonged .

Result of Action

The molecular and cellular effects of this compound’s action result in the lysis of bacterial cells due to the inhibition of cell wall synthesis . This disrupts the growth and proliferation of bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetic parameters of the drug . Furthermore, genetic polymorphisms in human peptide transporter-1 (PEPT1), which is involved in the absorption of Cefaclor, can lead to inter-individual pharmacokinetic variation . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefaclor-d5 involves several steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process starts with the silylation of 7-aminocephalosporanic acid (7-ACCA) and potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate. This is followed by acylation and condensation reactions to form the this compound intermediate. Acid hydrolysis is then performed to remove protecting groups, followed by extraction and cleaning to purify the compound. Finally, decoloring and crystallization steps are carried out to obtain the final this compound product .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for cefaclor, with modifications to incorporate deuterium atoms. The process involves large-scale synthesis using the same reaction steps but optimized for industrial-scale production. The key steps include the preparation of cefaclor crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging .

Chemical Reactions Analysis

Types of Reactions

Cefaclor-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for further studies and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-IMLLATIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The resultant crude protected Cefaclor mixture is worked up by treating with a mixture of 13.5 ml ice-water and 2.0 ml concentrated HCl and stirred for 25 minutes while cooling with ice. The aqueous phase is separated off and the organic phase is back-extracted with 1.25 ml ice-water. The combined aqueous phases are mixed with 30 ml dimethylformamide, and the resulting suspension is cooled to 15° C., filtered and the solid washed with 8 ml dimethylformamide, which are added to the filtrate. The final solution is treated slowly with concentrated aqueous ammonia to bring the pH to 6.8. The cristalline suspension is stirred at 20° C. for 1 hour, filtered and the crystals washed with 16 ml acetone. After drying, 5.86 g of the title compound were obtained as dimethylformamide solvate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: Why is Cefaclor-d5 used instead of Cefaclor itself when measuring Cefaclor levels in plasma?

A1: this compound is a stable isotope-labeled version of Cefaclor, used as an internal standard (SIL-IS) in this study []. Using a SIL-IS like this compound offers several analytical advantages:

    Q2: How does the analytical method described in the paper ensure accurate quantification of Cefaclor in human plasma?

    A2: The study employs a validated LC-ESI-MS/MS method for Cefaclor quantification []. Here are the key features ensuring accuracy:

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